molecular formula C17H28Cl2N2O4 B3909158 1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B3909158
M. Wt: 395.3 g/mol
InChI Key: ZLVULXAPURQYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Final Assembly: The final product is obtained by linking the benzodioxole and piperazine moieties through a propanol linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Could be used in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one: Known for its stimulant properties.

    1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one: Similar structure with slight variations in the side chain.

Uniqueness

1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4.2ClH/c1-2-18-5-7-19(8-6-18)10-15(20)12-21-11-14-3-4-16-17(9-14)23-13-22-16;;/h3-4,9,15,20H,2,5-8,10-13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVULXAPURQYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COCC2=CC3=C(C=C2)OCO3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Reactant of Route 4
1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Reactant of Route 6
1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.